N-3-pyridinyl-3-(2-thienyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-pyridin-3-yl-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-12(6-5-11-4-2-8-16-11)14-10-3-1-7-13-9-10/h1-9H,(H,14,15)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWANZBETGRJIN-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-3-pyridinyl-3-(2-thienyl)acrylamide with structurally related acrylamide derivatives:
Key Observations :
- Steric Considerations : Bulky substituents (e.g., pyrimidinedione in ) reduce conformational flexibility compared to simpler pyridinyl/thienyl analogs.
Physicochemical and Pharmacokinetic Considerations
- Solubility : Pyridinyl groups may improve aqueous solubility compared to purely hydrophobic analogs (e.g., compound 48 in ).
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, which could limit the bioavailability of thienyl-containing acrylamides unless stabilized by substituents .
Q & A
Q. What are the standard synthetic routes for N-3-pyridinyl-3-(2-thienyl)acrylamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, such as coupling acryloyl chloride derivatives with pyridinyl-thienyl amines under basic conditions. Key steps include:
- Substitution reactions using halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) with pyridinemethanol under alkaline conditions .
- Condensation reactions with cyanoacetic acid or acryloyl chloride, requiring precise control of pH and temperature to avoid side products .
- Solvent selection (e.g., DMF or ethanol) and catalysts (e.g., piperidine) to enhance yield and purity . Optimization involves iterative adjustments to reaction time, stoichiometry, and purification methods (e.g., column chromatography).
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic protons (pyridine/thiophene) and acrylamide backbone .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of amide (C=O stretch ~1650 cm⁻¹) and aromatic C-H bonds . Cross-validation with X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves ambiguities in complex spectra .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during synthesis?
Discrepancies in NMR or MS data often arise from:
- Regioisomeric impurities : Use NOESY or 2D NMR to distinguish between thiophene/pyridine substituent orientations .
- Tautomeric forms : Adjust solvent polarity (e.g., DMSO-d6 vs. CDCl₃) to stabilize specific tautomers .
- Byproduct identification : LC-MS/MS or preparative HPLC isolates impurities for structural analysis .
Q. What computational strategies predict the biological activity of this compound analogs?
Advanced approaches include:
- PASS (Prediction of Activity Spectra for Substances) : Analyzes structure-activity relationships (SAR) to forecast targets (e.g., kinase inhibition) .
- Molecular docking : Simulates binding to receptors (e.g., EGFR, PDGFR) using software like AutoDock or Schrödinger .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity .
Q. How can structural modifications enhance the compound’s bioactivity or reduce toxicity?
Strategies include:
- Functional group substitution : Replacing thiophene with furan improves solubility but may reduce target affinity .
- Steric hindrance minimization : Trifluoromethyl or cyclopropyl groups on pyrimidine rings enhance lipophilicity and binding kinetics .
- Prodrug design : Masking the acrylamide moiety with ester groups improves metabolic stability . Toxicity profiling via in vitro assays (e.g., hepatocyte viability) and in silico ADMET tools (e.g., SwissADME) guides optimization .
Q. What methodologies analyze the compound’s interaction with biological targets?
Key techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
